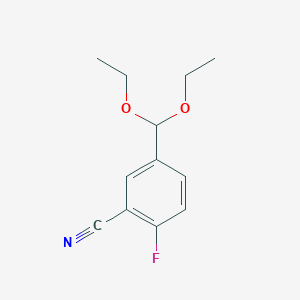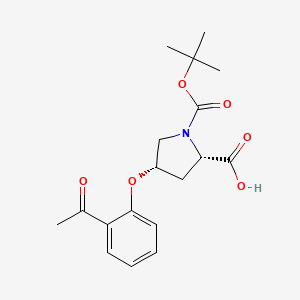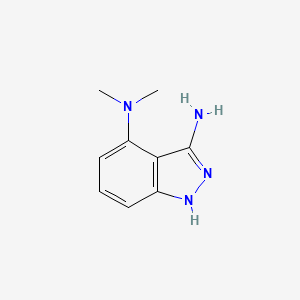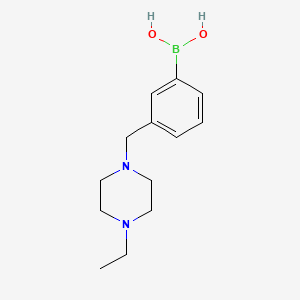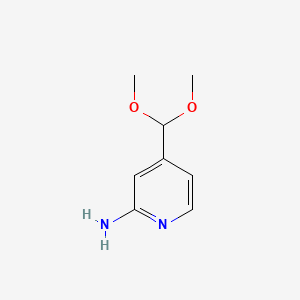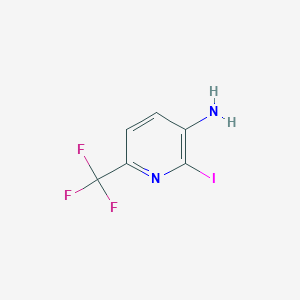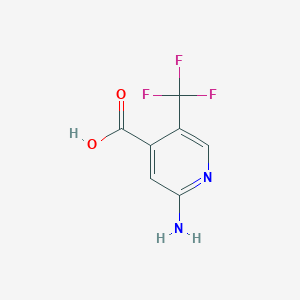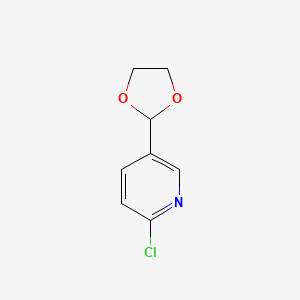
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine
Vue d'ensemble
Description
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine is an organic compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine consists of a pyridine ring attached to a 1,3-dioxolane ring via a carbon atom. The pyridine ring contains a nitrogen atom and a chlorine atom is attached to one of the carbon atoms .Physical And Chemical Properties Analysis
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine has a molecular weight of 185.61 . Unfortunately, the sources I found do not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chiral Non-Racemic Ligands Synthesis : The synthesis of chiral non-racemic O/N/O donor ligands using 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine and related compounds has been explored. These ligands, synthesized from 2,6-dibromopyridine, act in a N/O bidentate chelate fashion in tricarbonylrhenium(I) halide complexes. Their diastereoisomers display different stabilities and undergo dynamic processes at elevated temperatures, as shown in studies involving NMR and DFT calculations (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).
Role in Heterocyclic Systems Synthesis : The compound is used in the synthesis of various heterocyclic systems. For instance, it plays a role in constructing novel heterocyclic systems linked to furo[3,2-g]chromene moieties, exhibiting diverse antimicrobial and anticancer activities (Ibrahim et al., 2022).
Enantioenriched α-Chloroalkyllithium Synthesis : The synthesis of enantioenriched 1-chloro-2-(1,3-dioxolan-2-yl)ethyllithium from 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine has been documented. This is used for stereospecific reagent-controlled homologation, forming highly functionalized motifs related to the analgesic alkaloid epibatidine (Emerson, Zakharov, & Blakemore, 2011).
Pharmaceutical and Medicinal Chemistry
Biological Activity in Medicinal Chemistry : Derivatives of 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine have been synthesized and evaluated for their antimicrobial and antineoplastic activities. These include alkylamino derivatives which were found to be potent inhibitors of ribonucleotide reductase activity (Liu et al., 1996).
Complex Chemistry for Biological Sensing : Derivatives have been used in luminescent lanthanide compounds, relevant for biological sensing. They form part of the complex chemistry that includes spin-state transitions and other functionalities useful in sensing applications (Halcrow, 2005).
Nucleoside Analogs Synthesis : It's also used in synthesizing nucleoside analogs, which are significant in medicinal chemistry. For example, the Heck reaction involving 2-chloro-5-iodopyridine, a derivative, leads to various substituted pyridin-3-yl C-nucleosides, important in drug development (Joubert et al., 2007).
Agricultural Chemistry
Synthesis of Herbicide Intermediates : This compound is a key intermediate in synthesizing efficient herbicides like trifloxysulfuron. The process involves transformations like Hofmann degradation and oxidative chlorination (Zuo, 2010).
Intermediates in Agrochemicals : 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine derivatives are used as intermediates in various agrochemicals, highlighting their importance in the agricultural sector (Li, 2004).
Organic Synthesis
Formation of Chloroalkyl 1,2-dioxolanes : The compound plays a role in the formation of chloroalkyl 1,2-dioxolanes, showcasing its utility in organic synthesis and reaction mechanisms (Bloodworth & Tallant, 1990).
Synthesis of Dioxolane Derivatives : Research shows its involvement in synthesizing various 1,3-dioxolane derivatives, useful in creating diverse organic compounds (Dovlatyan & Kostanyan, 1974).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBNVXNLXPGCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



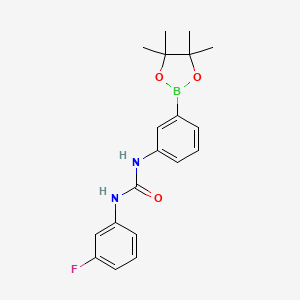

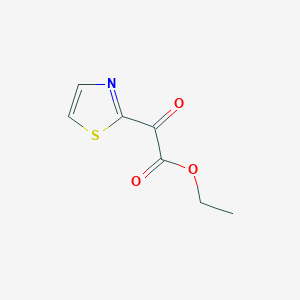
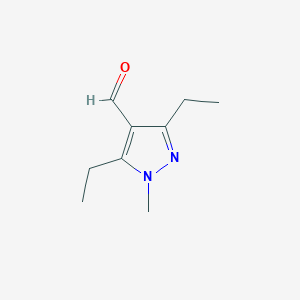
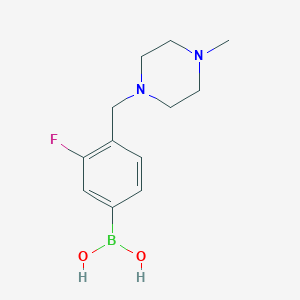
![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
